LY2090314 - 603288-22-8

LY2090314

Catalog Number: EVT-288375
CAS Number: 603288-22-8
Molecular Formula: C28H25FN6O3
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2090314 is a potent, selective, small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3) []. It exhibits activity against both GSK-3α and GSK-3β isoforms [, ]. This compound has garnered significant interest in scientific research, particularly in the fields of oncology, cell signaling, and regenerative medicine, due to its role in modulating the Wnt/β-catenin signaling pathway [, ].

Source and Classification

LY2090314 was developed by Eli Lilly and Company and is classified under the category of protein kinase inhibitors. Its chemical structure is designed to specifically target both isoforms of GSK-3, namely GSK-3α and GSK-3β, making it a dual inhibitor. The compound is identified by the CAS number 603288-22-8 and has been the subject of various preclinical and clinical studies to assess its efficacy and safety in treating cancers such as melanoma and acute myeloid leukemia.

Synthesis Analysis

The synthesis of LY2090314 involves several steps that have been detailed in scientific literature. The process typically starts with the preparation of key intermediates followed by coupling reactions to form the final product. Specific methodologies include:

  1. Starting Materials: The synthesis often utilizes commercially available precursors such as 6-bromoindirubin derivatives.
  2. Reagents: Common reagents include acetic anhydride for acetylation steps and various coupling agents to facilitate the formation of amide bonds.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures, often at room temperature or slightly elevated temperatures, depending on the specific step in the synthesis.
  4. Purification: Post-synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate LY2090314 in high purity.

The detailed synthesis protocol can be referenced in studies that describe the preparation of similar GSK-3 inhibitors .

Molecular Structure Analysis

LY2090314 has a complex molecular structure characterized by a specific arrangement of atoms that allows it to effectively inhibit GSK-3 activity.

  • Molecular Formula: C18_{18}H19_{19}BrN3_{3}O
  • Molecular Weight: Approximately 368.26 g/mol
  • Structural Features: The compound features a bromo-substituted indole core which is crucial for its biological activity. The presence of nitrogen atoms in the structure contributes to its ability to interact with the ATP-binding site of GSK-3.

The three-dimensional conformation of LY2090314 has been studied using X-ray crystallography and computational modeling, demonstrating its binding mode within the active site of GSK-3 .

Chemical Reactions Analysis

LY2090314 participates in several chemical reactions primarily related to its mechanism of action as a GSK-3 inhibitor:

  1. Inhibition of GSK-3 Activity: The primary reaction involves the binding of LY2090314 to the ATP-binding site of GSK-3, preventing ATP from binding and thereby inhibiting kinase activity.
  2. Stabilization of β-Catenin: By inhibiting GSK-3, LY2090314 leads to the stabilization and accumulation of β-catenin, a key protein involved in Wnt signaling pathways, which is often dysregulated in cancer .
  3. Induction of Apoptosis: In cancer cell lines, treatment with LY2090314 has been shown to trigger apoptotic pathways, leading to cell death through increased levels of pro-apoptotic markers such as cleaved PARP and caspase-3 .
Mechanism of Action

The mechanism by which LY2090314 exerts its effects involves several key steps:

  1. GSK-3 Inhibition: By binding to GSK-3α and GSK-3β, LY2090314 inhibits their enzymatic activity, which normally phosphorylates substrates like β-catenin for degradation.
  2. Activation of Wnt Signaling Pathway: Inhibition leads to increased levels of β-catenin in the nucleus, promoting transcriptional activation of Wnt target genes that are crucial for cell growth and survival.
  3. Apoptosis Induction: The accumulation of β-catenin influences downstream signaling pathways that promote apoptosis in cancer cells, particularly those resistant to other therapies .
Physical and Chemical Properties Analysis

LY2090314 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with practical solubility considerations for laboratory use.
  • Stability: The compound demonstrates stability under physiological conditions but is subject to rapid metabolism leading to a short half-life (approximately 0.4–1.8 hours depending on species) .
  • Clearance: Exhibits high clearance rates due to extensive metabolism primarily via hepatic routes.
Applications

The primary applications of LY2090314 are centered around its use as an experimental therapeutic agent:

  1. Cancer Treatment: Investigated for its potential in treating melanoma, non-small cell lung cancer, and acute myeloid leukemia by exploiting its ability to modulate key signaling pathways involved in tumor growth .
  2. Combination Therapy: Studies have shown that combining LY2090314 with other chemotherapeutic agents enhances efficacy against resistant cancer cell lines .
  3. Research Tool: Used extensively in preclinical studies to better understand the role of GSK-3 in various diseases beyond cancer, including neurodegenerative disorders.
Introduction to LY2090314 in Targeted Cancer Therapeutics

Role of GSK-3 Inhibition in Oncogenic Signaling Pathways

GSK-3 paradoxically functions as both a tumor suppressor and promoter across malignancies. In neuroblastoma, esophageal squamous cell carcinoma (ESCC), and melanoma, GSK-3β is overexpressed and hyperactivated (measured by tyrosine-216 phosphorylation), driving tumor progression through multiple mechanisms [4] [6] [8]:

  • Cell Cycle Dysregulation: GSK-3β phosphorylates cyclin D1, targeting it for proteasomal degradation. Inhibiting GSK-3 with LY2090314 stabilizes cyclin D1, but unexpectedly induces G0/G1 arrest by suppressing CDK4 and elevating p21/p27 cyclin-dependent kinase inhibitors. In neuroblastoma cells (NGP, SH-SY5Y), LY2090314 (20–100 nM) reduced cyclin D1 and CDK4 while increasing cyclin B1, inducing dual G1 and G2/M arrest [4] [8].
  • Apoptosis Resistance: GSK-3 sustains anti-apoptotic proteins like survivin and Mcl-1. LY2090314 treatment (≥20 nM) significantly decreases survivin and increases pro-apoptotic markers:
  • Cleaved PARP (89% increase in SK-N-AS cells)
  • Cleaved caspase-3 (3.5-fold elevation)
  • Caspase activity (2.8-fold increase via caspase-glo assays) [4] [6]
  • Wnt/β-Catenin Pathway Modulation: GSK-3 constitutively phosphorylates β-catenin for degradation. LY2090314 stabilizes β-catenin, enabling its nuclear translocation and transcriptional activation of pro-differentiation genes (e.g., Axin2) [2] [9]. This effect is concentration-dependent, observed at 20 nM in melanoma and neuroblastoma models [1] [9].

Table 1: Antiproliferative Effects of LY2090314 in Cancer Models

Cancer TypeCell LineKey FindingsConcentration RangeMechanistic Markers Altered
NeuroblastomaNGP70% growth inhibition20–100 nM↓pGSK-3β, ↑β-catenin, ↓cyclin D1
NeuroblastomaSK-N-ASCaspase-3 cleavage ↑3.5-fold50 nM↑Cleaved PARP, ↓survivin
MelanomaA375Synergy with DTIC chemotherapy20 nMAxin2 induction, β-catenin stabilization
Esophageal SCCTE-seriesG2/M arrest25 μM*↓CDK4, ↑cyclin B1

*Note: Higher concentrations required in ESCC may reflect tissue-specific permeability or compensatory pathways [8].

LY2090314 overcomes therapy resistance in BRAF-mutant melanoma independent of PLX4032 sensitivity and enhances platinum-based chemotherapy by promoting apoptosis in arrested cells [9] [10]. In neuroblastoma, efficacy is independent of MYCN amplification status, working equally well in MYCN-amplified (NGP) and non-amplified (SK-N-AS, SH-SY5Y) lines [1] [6].

Rationale for LY2090314 Development as a Selective GSK-3α/β Inhibitor

The development of LY2090314 addressed critical limitations of prior GSK-3 inhibitors: insufficient selectivity, poor brain penetration, and negligible clinical applicability.

  • Structural Design for Isoform Selectivity: LY2090314’s oxazole-4-carboxamide core enables hydrogen bonding with Arg141 in the GSK-3β ATP pocket, while its imidazopyridine group occupies a hydrophobic region unique among kinases [2] [9]. This confers >10-fold selectivity for GSK-3β over GSK-3α—critical since GSK-3β knockout is embryonically lethal, while GSK-3α knockout is viable, suggesting isoform-specific functions [2] [5]. Molecular modeling confirms LY2090314 binds activated (Y216-phosphorylated) and inactive (S9-phosphorylated) GSK-3β with equal affinity, enabling comprehensive pathway suppression [2].

  • Kinome-Wide Selectivity: In panels of 200+ kinases, LY2090314 exhibits >1,000-fold selectivity for GSK-3 over 97% of tested kinases, minimizing off-target toxicity [3] [9]. This contrasts with earlier inhibitors like tideglusib or lithium, which inhibit multiple kinases (CDKs, ERKs) or lack potency (lithium IC50 ~2 mM) [5] [6].

Table 2: Comparative Selectivity Profile of GSK-3 Inhibitors

InhibitorGSK-3α IC50 (nM)GSK-3β IC50 (nM)Selectivity (GSK-3β vs. Kinome)Clinical Stage
LY20903141.50.9>1,000-fold for 97% kinasesPhase II
Tideglusib60100Inhibits PDE10A, JAK2Phase II (discontinued)
CHIR99021106.7Inhibits CDKs, CLKsPreclinical
OCM-51*0.310.03>10-fold GSK-3β/α selectivityResearch

*OCM-51 is a research compound included for benchmarking; not in clinical development [2].

  • Target Engagement Validation: [3H]-LY2090314 radioligand studies confirm specific binding in:
  • Human postmortem brains (85% blocking by cold ligand)
  • GSK-3-overexpressing HEK293T cells (6-fold > controls)
  • Intracranial glioma xenografts (40% > contralateral tissue) [2]This specificity enables unambiguous interpretation of phenotypic effects as GSK-3-mediated.

  • Overcoming Chemotherapy Resistance: Preclinically, LY2090314 synergizes with platinum agents by abrogating DNA damage checkpoints. It forces G2/M-arrested cells into apoptosis via survivin suppression and caspase-3 activation—mechanisms lacking in platinum monotherapy [6] [10]. This provided the rationale for ongoing trials in pancreatic cancer combining LY2090314 with gemcitabine/cisplatin [7].

LY2090314 exemplifies structure-driven kinase inhibitor design, balancing sub-nanomolar potency with exceptional selectivity. Its clinical translation validates GSK-3 as a tractable oncology target, particularly in contexts like neuroblastoma and leukemia where canonical drivers remain undruggable [4] [7] [10]. Future directions include biomarker identification (e.g., pGSK-3βY216 IHC) and rational combinations with immunotherapy or targeted agents.

Table 3: Key Molecular Targets Modulated by LY2090314

Target ProteinEffect of LY2090314Functional ConsequenceValidation Method
GSK-3α/βDirect inhibition (IC50 0.9–1.5 nM)Suppression of oncogenic signalingKinase assays, radioligand binding [2] [3]
β-cateninStabilization (+4.5-fold vs. control)Activation of Wnt pathwayWestern blot, Axin2 reporter [1] [9]
SurvivinDownregulation (70–90% decrease)Apoptosis inductionWestern blot, IHC [4] [6]
Cyclin D1Paradoxical reductionG1 cell cycle arrestFlow cytometry, immunoblotting [4] [8]
Cleaved caspase-3Upregulation (3.5-fold)Execution of apoptosisCaspase-glo assay, WB [4] [6]

Properties

CAS Number

603288-22-8

Product Name

LY2090314

IUPAC Name

3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione

Molecular Formula

C28H25FN6O3

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37)

InChI Key

HRJWTAWVFDCTGO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7

Solubility

Soluble in DMSO, not in water

Synonyms

3-(9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro(1,4)diazepino(6,7,1-hi)indol-7-yl)-4-imidazo(1,2-a)pyridin-3-yl-1H-pyrrole-2,5-dione
LY2090314

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.